
Boc-Gly-Gly-Phe-Gly-OH
Overview
Description
GGFG, also known as GGFG-Eribulin, is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of the cytotoxic agent Eribulin and a linker. GGFG-Eribulin is designed to facilitate the targeted delivery of cytotoxic drugs to cancer cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
GGFG-Eribulin is synthesized through a series of chemical reactions that involve the conjugation of Eribulin with a linker. The process typically involves the following steps:
Activation of Eribulin: Eribulin is activated using a suitable reagent to introduce a reactive functional group.
Linker Attachment: The activated Eribulin is then reacted with a linker molecule under controlled conditions to form the GGFG-Eribulin conjugate.
Purification: The resulting GGFG-Eribulin is purified using techniques such as chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of GGFG-Eribulin involves large-scale synthesis using automated equipment. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Synthesis: Large quantities of Eribulin and linker are reacted in batch reactors.
Continuous Flow Synthesis: The reaction is carried out in a continuous flow system to improve efficiency and scalability.
Purification and Quality Control: Advanced purification techniques and rigorous quality control measures are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
GGFG-Eribulin undergoes various chemical reactions, including:
Conjugation Reactions: The primary reaction involved in the synthesis of GGFG-Eribulin is the conjugation of Eribulin with the linker.
Hydrolysis: Under certain conditions, the linker can undergo hydrolysis, leading to the release of Eribulin.
Reduction: The linker may also be reduced under specific conditions, affecting the stability of the conjugate.
Common Reagents and Conditions
Activation Reagents: Reagents such as carbodiimides or succinimidyl esters are used to activate Eribulin.
Linker Molecules: Various linker molecules, including polyethylene glycol (PEG) derivatives, are used to conjugate Eribulin.
Reaction Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of Eribulin and the linker.
Major Products Formed
The major product formed from these reactions is the GGFG-Eribulin conjugate. Depending on the reaction conditions, other by-products such as hydrolyzed linker fragments may also be formed .
Scientific Research Applications
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Boc-Gly-Gly-Phe-Gly-OH serves as a crucial building block in the solid-phase peptide synthesis process. The Boc (tert-butyloxycarbonyl) group provides a protective function that allows for sequential coupling and deprotection cycles. This capability is essential for constructing longer peptide chains with precise amino acid sequences, which are vital for developing therapeutic peptides and studying protein interactions .
Case Study: Microwave-Assisted Synthesis
Aqueous microwave-assisted solid-phase synthesis utilizing Boc-protected amino acids has been shown to be an environmentally friendly method for peptide synthesis. This technique enhances the efficiency of peptide assembly while minimizing the use of organic solvents, thus promoting sustainable practices in chemical research .
Drug Development
Peptide-Based Drug Candidates
Research indicates that this compound can be utilized to design and synthesize peptide-based drug candidates. The incorporation of this tripeptide can enhance the bioavailability and stability of therapeutic peptides. It plays a role in producing peptides that may act as inhibitors or mimetics of natural ligands in various disease models, contributing to the development of novel therapeutic agents .
Example: Antibody-Drug Conjugates (ADCs)
this compound is also involved in the synthesis of antibody-drug conjugates, where it acts as a cleavable linker. This application is significant in targeted cancer therapies, allowing for the selective delivery of cytotoxic agents to tumor cells while minimizing systemic toxicity .
Biochemical Assays
Enzymatic Activity Assays
this compound is frequently employed in developing substrates for enzymatic activity assays. By incorporating this tripeptide into substrates for proteases, researchers can study enzyme kinetics and inhibitor efficacy. This application is integral in screening potential drug candidates and understanding enzyme specificity, which is crucial for drug discovery .
Case Study: Stability Studies of Cyclic Peptides
A study focused on cyclic peptides synthesized using the Boc strategy demonstrated the stability of disulfide bonds within cyclic structures. These findings are relevant for understanding how modifications with Boc-protected peptides can influence the structural integrity and biological activity of cyclic peptides under various pH conditions .
Protein-Protein Interaction Studies
Molecular Biology Applications
In molecular biology, this compound can be incorporated into peptides that mimic protein binding sites. This application aids in investigating protein-protein interactions, helping researchers understand binding affinities and interaction mechanisms critical for cellular signaling pathways and drug discovery .
Cosmetic Chemistry
Reactivity Studies with UV Filters
Recent studies have explored the reactivity of this compound with cosmetic UV filters, assessing how these compounds interact with skin proteins under thermal or UV irradiation conditions. This research is vital for evaluating the safety and efficacy of UV filters used in sunscreens and other cosmetic products .
Summary Table of Applications
Application Area | Description |
---|---|
Peptide Synthesis | Building block for solid-phase peptide synthesis; environmentally friendly methods available |
Drug Development | Enhances bioavailability/stability; used in antibody-drug conjugates |
Biochemical Assays | Substrates for enzymatic activity assays; studies on enzyme kinetics |
Protein-Protein Interactions | Investigates binding affinities; aids in understanding cellular signaling pathways |
Cosmetic Chemistry | Reactivity studies with UV filters; evaluates safety and efficacy in cosmetic applications |
Mechanism of Action
The mechanism of action of GGFG-Eribulin involves the targeted delivery of Eribulin to cancer cells. The linker facilitates the attachment of Eribulin to an antibody that specifically binds to cancer cell surface antigens. Upon binding, the ADC is internalized by the cancer cell, and the linker is cleaved, releasing Eribulin. Eribulin then exerts its cytotoxic effects by inhibiting microtubule dynamics, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-GGFG-Dxd: This compound is another ADC linker that combines a DNA topoisomerase I inhibitor with a cleavable linker.
Sacituzumab Govitecan: An ADC that targets trophoblast cell-surface antigen 2 and delivers a topoisomerase inhibitor.
Uniqueness of GGFG-Eribulin
GGFG-Eribulin is unique due to its specific combination of Eribulin and a linker, which allows for efficient and targeted delivery of the cytotoxic agent. This combination enhances the therapeutic efficacy of ADCs while minimizing off-target effects .
Biological Activity
Boc-Gly-Gly-Phe-Gly-OH, also known by its chemical name N-tert-butoxycarbonyl-glycyl-glycyl-phenylalanylglycine, is a tetrapeptide that exhibits significant biological activity. This compound is notable for its self-assembly properties and its role as a protease-cleavable linker in various biochemical applications, particularly in drug delivery systems and antibody-drug conjugates (ADCs).
- Molecular Formula : CHNO
- Molecular Weight : 436.46 g/mol
- CAS Number : 187794-49-6
- Solubility : Soluble in DMSO (≥100 mg/mL) and water (25 mg/mL with ultrasonic assistance) .
This compound functions primarily as a protease-cleavable linker , which is crucial in the design of targeted therapies. The peptide bond between phenylalanine and glycine can be selectively hydrolyzed by specific proteases, allowing for controlled release of therapeutic agents. This property is particularly advantageous in the development of ADCs, where precise drug delivery is essential for minimizing off-target effects.
Biological Applications
- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker that connects antibodies to cytotoxic drugs. The hydrolysis of the peptide bond releases the drug specifically in targeted tissues, enhancing therapeutic efficacy while reducing systemic toxicity .
- Nanoparticle Formation : Research indicates that this compound can facilitate the formation of nanoparticles that are water-dispersible. These nanoparticles can be utilized for drug delivery systems, improving the solubility and bioavailability of poorly soluble drugs .
- Biosensing Technologies : The compound has been explored in biosensing applications due to its ability to interact with various biological targets, potentially leading to advancements in diagnostic tools .
Research Findings
Several studies have highlighted the biological activities and potential applications of this compound:
- A study demonstrated the synthesis of Boc-amino acid nanoparticles using microwave-assisted solid-phase synthesis. The resulting nanoparticles exhibited favorable characteristics for drug delivery applications, with particle sizes ranging from 281.5 nm to 940.0 nm depending on the amino acid composition .
- Another investigation into the bitterness potency of peptides found that modifications involving Gly-Gly residues could alter taste perception, indicating potential applications in food science and pharmacology .
Case Study 1: ADC Development
In a study involving ADCs, this compound was utilized as a linker between an antibody and a potent cytotoxic agent. The study reported enhanced tumor targeting and reduced side effects compared to conventional therapies. The selective cleavage by tumor-associated proteases allowed for localized drug release, significantly improving therapeutic outcomes.
Case Study 2: Nanoparticle Drug Delivery
Research focused on developing water-dispersible nanoparticles using this compound demonstrated successful encapsulation of hydrophobic drugs. The nanoparticles showed improved solubility and sustained release profiles in vitro, suggesting their potential for effective drug delivery systems.
Q & A
Basic Research Questions
Q. What methodologies are recommended for optimizing solid-phase peptide synthesis (SPPS) of Boc-Gly-Gly-Phe-Gly-OH?
- Methodological Answer : SPPS optimization involves iterative adjustments to coupling/deprotection steps. Glycine residues (due to low steric hindrance) typically require shorter coupling times, while phenylalanine (Phe) may need extended coupling with reagents like HBTU/HOBt to ensure efficiency . Boc protection at the N-terminus requires trifluoroacetic acid (TFA) for deprotection, which must be carefully timed to avoid side reactions. Purity (>95%) is validated via reverse-phase HPLC and mass spectrometry (MS) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Methodological Answer : Combine analytical techniques:
- HPLC : Assess purity using a C18 column with a water/acetonitrile gradient (retention time ~10–12 min under standard conditions) .
- Mass Spectrometry (MS) : Confirm molecular weight (436.46 g/mol) via MALDI-TOF or ESI-MS .
- NMR Spectroscopy : 1H/13C NMR in DMSO-d6 resolves backbone protons (e.g., Phe aromatic protons at ~7.2–7.4 ppm) and Boc tert-butyl group signals (~1.4 ppm) .
Q. What experimental strategies address solubility challenges of this compound in aqueous buffers?
- Methodological Answer : Solubility varies with pH and solvent polarity. For in vitro assays:
- Use DMSO as a primary solvent (≥100 mg/mL solubility) followed by dilution in buffered solutions (e.g., PBS).
- Sonication or mild heating (37°C) can enhance dissolution.
- For aqueous instability, employ lyophilization and reconstitute immediately before use .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations elucidate the conformational stability of this compound under physiological conditions?
- Methodological Answer : Use all-atom MD with explicit solvent models (e.g., TIP3P water) and force fields (e.g., AMBER ff14SB). Key parameters:
- Simulate at 310 K and 1 atm pressure using Berendsen thermostat/pressure coupling (time constants: 0.1 ps for temperature, 1.0 ps for pressure) .
- Analyze backbone dihedral angles (φ/ψ) to identify dominant conformers (e.g., β-turn propensity due to Gly-Phe-Gly motifs) .
Q. What experimental approaches resolve contradictions in reported anti-inflammatory effects of this compound across in vitro models?
- Methodological Answer : Discrepancies may arise from cell-specific receptor interactions or assay conditions.
- Standardize assays using primary macrophages (e.g., RAW 264.7) and consistent LPS-induced inflammation protocols.
- Quantify nitric oxide (NO) and TNF-α suppression, controlling for peptide stability via protease inhibitors (e.g., PMSF) .
- Cross-validate with transcriptomics (e.g., NF-κB pathway inhibition) .
Q. How does the protease-cleavable design of this compound influence drug release kinetics in antibody-drug conjugates (ADCs)?
- Methodological Answer : The Gly-Phe-Gly sequence is susceptible to lysosomal proteases (e.g., cathepsin B).
- Use FRET-based assays to measure cleavage rates in lysosomal pH (4.5–5.0).
- Compare drug release profiles (e.g., MMAE payload) in target vs. off-target cell lines to assess specificity .
- Optimize linker stability in plasma via LC-MS/MS quantification of intact ADC over time .
Q. What strategies validate the biocompatibility and off-target effects of this compound in preclinical models?
- Methodological Answer :
- In vivo toxicity : Administer escalating doses in murine models, monitoring liver/kidney function (ALT, BUN) and histopathology .
- Off-target profiling : Use phage display or pull-down assays to identify unintended protein interactions .
Q. Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s antioxidant capacity in different oxidative stress models?
- Methodological Answer : Variability may stem from reactive oxygen species (ROS) sources (e.g., H2O2 vs. superoxide).
- Standardize ROS detection methods (e.g., DCFH-DA fluorescence for H2O2, lucigenin for superoxide).
- Include positive controls (e.g., N-acetylcysteine) and normalize to cell viability (MTT assay) .
Q. Methodological Best Practices
- Synthesis Reproducibility : Document resin type (e.g., Wang resin), coupling reagents, and deprotection times .
- Data Transparency : Report raw HPLC/MS spectra and MD simulation trajectories in supplementary materials .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
Properties
IUPAC Name |
2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O7/c1-20(2,3)31-19(30)23-10-15(25)21-11-16(26)24-14(18(29)22-12-17(27)28)9-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,21,25)(H,22,29)(H,23,30)(H,24,26)(H,27,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUJJIPXBJJLLV-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446651 | |
Record name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187794-49-6 | |
Record name | 2-[[(2S)-2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.